

Application Notes and Protocols for Neuronal Staining with ANNINE-6plus

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Compound of Interest

Compound Name: ANNINE-6plus

Cat. No.: B605513

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Introduction

ANNINE-6plus is a water-soluble, voltage-sensitive hemicyanine dye designed for the optical measurement of transmembrane voltage changes in excitable cells, including neurons. Its fast response time and high sensitivity make it a powerful tool for investigating neuronal activity, from single action potentials to subthreshold synaptic events. A key advantage of **ANNINE-6plus** is its high solubility in aqueous solutions (around 1 mM), allowing for the staining of cells and tissues without the need for organic solvents or surfactants, which can be detrimental to delicate preparations.^[1] This document provides detailed application notes and protocols for the optimal use of **ANNINE-6plus** in various neuronal preparations.

The voltage-sensing mechanism of **ANNINE-6plus** is based on a pure electrochromic effect, also known as the molecular Stark effect.^[1] This means that changes in the electric field across the cell membrane directly influence the dye's electron orbitals, leading to a linear and rapid shift in its absorption and emission spectra. This direct modulation of the dye's spectral properties by the membrane potential ensures a high temporal resolution, limited primarily by the fluorescence lifetime of the dye (approximately 6.2 ns).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **ANNINE-6plus** in neuronal staining and imaging.

Table 1: ANNINE-6plus Concentration for Neuronal Staining

Preparation Type	Recommended Concentration	Staining Time	Notes
Cultured Hippocampal Neurons	14 μ M	5 minutes	Followed by a 10-minute wash.
HEK293 Cells & Giant Lipid Vesicles	5 μ g/mL	Not specified	Used for initial characterization.
Single Neuron (in vivo)	3 mM in ethanol	During electroporation	For intracellular loading via a patch pipette. [2] [3] [4]

Table 2: Stock Solution and Storage

Parameter	Value
Stock Solution Concentration	700 μ M in pure water
Storage Temperature (Stock)	-30°C
Storage (Powder)	-20°C for long term (months to years)

Table 3: Imaging Parameters for ANNINE-6plus

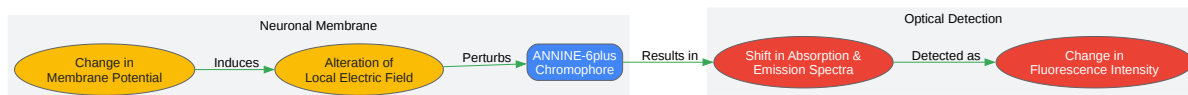
Imaging Modality	Excitation Wavelength	Emission Detection	Laser Power
One-Photon Confocal	~458 nm - 510 nm	Red end of the emission spectrum	Low power (~15 μ W at the sample) is recommended to minimize phototoxicity.
Two-Photon Microscopy	~1020 nm	Red end of the emission spectrum	40 - 80 mW for dendritic imaging in vivo. [2]

Table 4: Voltage Sensitivity of ANNINE-6plus

Excitation Method	Fractional Fluorescence Change ($\Delta F/F$) per 100 mV
Single-Photon Excitation	~30%
Two-Photon Excitation	>50%

Mechanism of Action: The Molecular Stark Effect

The voltage sensitivity of **ANNINE-6plus** arises from the molecular Stark effect, a phenomenon where an external electric field perturbs the energy levels of a molecule. In the context of a neuron, the electric field is the transmembrane potential. The **ANNINE-6plus** chromophore inserts into the neuronal membrane in a specific orientation. Changes in the membrane potential alter the local electric field experienced by the dye, causing a shift in its absorption and emission spectra. This spectral shift is then detected as a change in fluorescence intensity when exciting at the edge of the absorption spectrum.



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Caption: Mechanism of **ANNINE-6plus** voltage sensing.

Experimental Protocols

Protocol 1: Staining of Cultured Neurons

This protocol is optimized for staining cultured hippocampal neurons.

Materials:

- **ANNINE-6plus** powder
- High-purity water (e.g., Milli-Q)
- Standard extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)
- Coverslips with cultured neurons

Procedure:

- Prepare a 700 μM stock solution of **ANNINE-6plus**:
 - Dissolve the appropriate amount of **ANNINE-6plus** powder in high-purity water.
 - Aliquot and store at -30°C . Avoid repeated freeze-thaw cycles.
- Prepare the 14 μM staining solution:
 - On the day of the experiment, dilute the 700 μM stock solution in standard extracellular solution to a final concentration of 14 μM .
- Staining:
 - Remove the culture medium from the coverslip with neurons.
 - Gently add the 14 μM **ANNINE-6plus** staining solution to cover the cells.
 - Incubate for 5 minutes at room temperature.
- Washing:
 - Carefully remove the staining solution.
 - Wash the coverslip with fresh standard extracellular solution for 10 minutes. This can be done by replacing the solution 2-3 times during this period.
- Imaging:
 - The coverslip is now ready for imaging.

- For confocal microscopy, use an excitation wavelength of approximately 458 nm and keep the laser power low (~15 μ W at the sample) to minimize phototoxicity.
- For two-photon microscopy, use an excitation wavelength of around 1020 nm.

Protocol 2: Staining of Acute Brain Slices (Suggested Protocol)

While a specific, validated protocol for bulk loading of **ANNINE-6plus** in acute brain slices is not readily available in the reviewed literature, the following is a suggested starting point based on general brain slice preparation and staining techniques. Optimization will likely be required.

Materials:

- **ANNINE-6plus** stock solution (700 μ M in water)
- Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
- Vibratome or tissue chopper
- Incubation chamber for slices

Procedure:

- Prepare Acute Brain Slices:
 - Prepare acute brain slices (e.g., 300-400 μ m thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
 - Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 30 minutes before staining.
- Prepare Staining Solution:
 - Dilute the **ANNINE-6plus** stock solution in oxygenated aCSF to a final concentration in the range of 5-20 μ M. The optimal concentration will need to be determined empirically.
- Staining:

- Transfer the recovered brain slices to the **ANNINE-6plus** staining solution.
- Incubate for 15-30 minutes at room temperature, ensuring continuous oxygenation. The optimal incubation time will need to be determined.
- Washing:
 - Transfer the stained slices to fresh, oxygenated aCSF and wash for 15-30 minutes to remove excess dye.
- Imaging:
 - Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
 - Use appropriate excitation and emission settings for one-photon or two-photon microscopy as detailed in Table 3.

Protocol 3: Single-Neuron Staining in vivo via Electroporation

This protocol is for labeling individual neurons in a living animal for high-resolution imaging of neuronal activity.

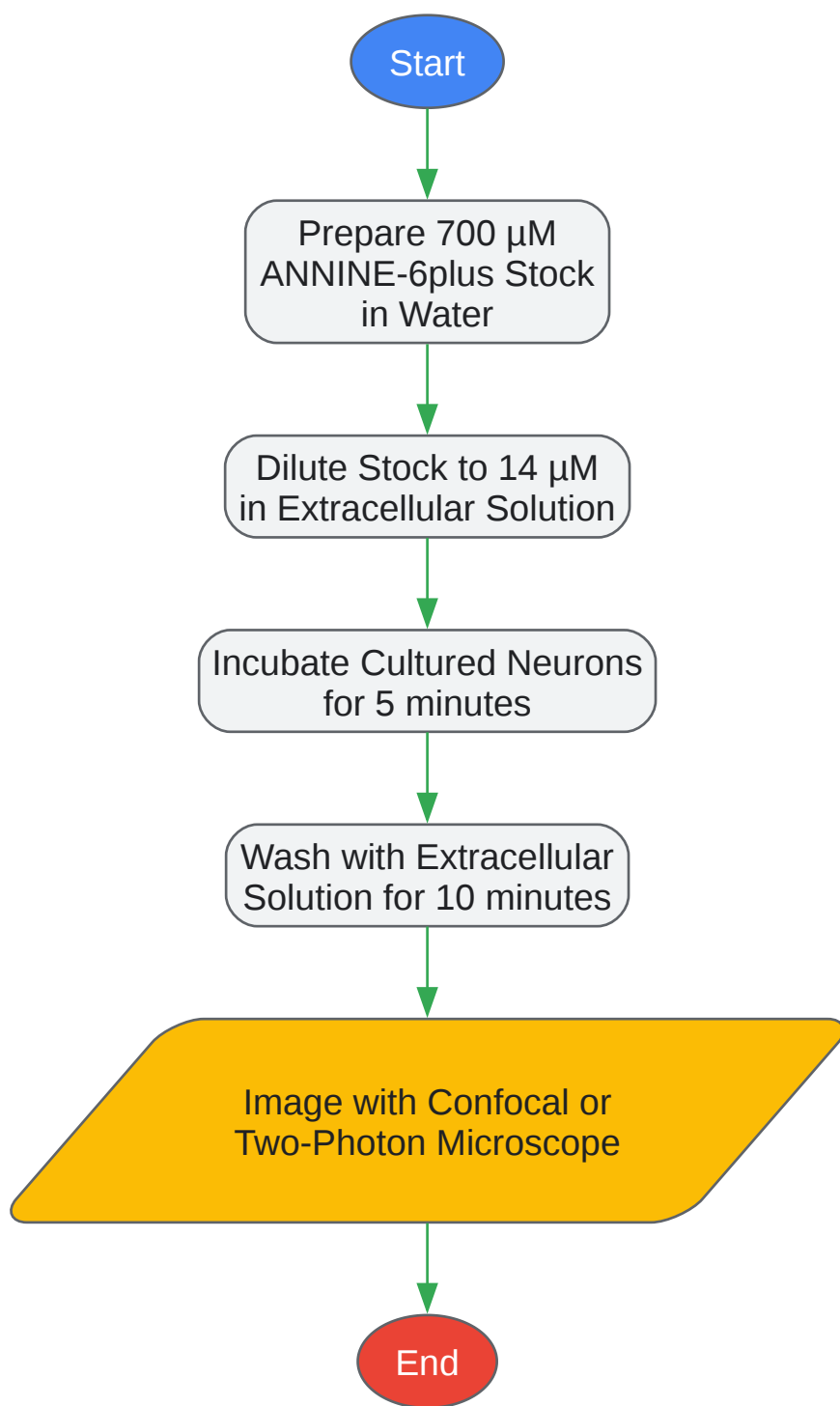
Materials:

- **ANNINE-6plus** powder
- Pure ethanol
- Patch pipette
- Electroporator
- Two-photon microscope

Procedure:

- Prepare the Pipette Solution:
 - Dissolve **ANNINE-6plus** in pure ethanol to a final concentration of 3 mM.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Fill the Patch Pipette:
 - Fill a patch pipette with the 3 mM **ANNINE-6plus** solution.
- Electroporation:
 - Under two-photon guidance, approach a target neuron with the patch pipette.
 - Apply positive pressure to prevent the dye from leaking.
 - Once a high-resistance seal is formed with the cell membrane, apply electroporation pulses to deliver the dye into the neuron. The exact voltage, duration, and number of pulses will need to be optimized for the specific neuron type and experimental setup.
- Diffusion:
 - Allow time for the dye to diffuse throughout the neuron's membrane. This can take several minutes to hours.
- Imaging:
 - Image the labeled neuron using two-photon microscopy with an excitation wavelength of approximately 1020 nm. Laser power may need to be adjusted (e.g., 40-80 mW) for optimal signal-to-noise while minimizing phototoxicity.[\[2\]](#)

Experimental Workflow for Staining Cultured Neurons



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Caption: Workflow for staining cultured neurons.

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